Product packaging for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone(Cat. No.:CAS No. 1256836-29-9)

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Cat. No.: B6363546
CAS No.: 1256836-29-9
M. Wt: 153.15 g/mol
InChI Key: HUSHONKUXBDSOE-UHFFFAOYSA-N
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Description

Positional Significance of Fluorine and Methyl Substituents in Pyridine (B92270) Scaffolds

The specific positioning of the fluoro and methyl groups on the pyridine ring in 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is not arbitrary; it is critical to the compound's reactivity and utility.

Fluorine at the C2-Position: The presence of a highly electronegative fluorine atom at the 2-position (ortho to the nitrogen) profoundly influences the pyridine ring's electronic properties. nih.gov This substitution activates the ring, making the C2-position susceptible to nucleophilic aromatic substitution (SNAr). innospk.comnih.gov The fluorine atom is an excellent leaving group, often showing superior reactivity compared to other halogens like chlorine; for instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine (B119429). nih.govacs.orgepfl.ch This enhanced reactivity allows for the introduction of a wide range of nucleophiles under mild conditions, a highly desirable feature in the late-stage functionalization of complex molecules. nih.govacs.org Furthermore, direct C-H fluorination techniques, often using reagents like silver(II) fluoride (B91410) (AgF₂), show a strong preference for the position adjacent to the ring nitrogen, making 2-fluoropyridine derivatives synthetically accessible. nih.govresearchgate.netorgsyn.org The introduction of fluorine can also confer desirable properties to end-product molecules, such as increased metabolic stability and enhanced binding affinity to biological targets. nih.gov

The interplay between the electron-withdrawing fluorine at C2 and the electron-donating methyl group at C5 creates a unique electronic landscape, making this compound a highly tailored synthetic intermediate.

Role of Pyridyl Ethanone (B97240) Substructures as Versatile Synthetic Intermediates

The ethanone (or acetyl) group at the C3-position of the pyridine ring serves as a versatile synthetic handle, opening up a multitude of pathways for molecular elaboration. A ketone is one of the most useful functional groups in organic chemistry, and its presence on a pyridine scaffold allows for a wide range of transformations.

Pyridyl ethanone substructures can undergo:

Condensation reactions: The acetyl group can react with various reagents to form larger, more complex structures such as chalcones, pyrimidines, or other heterocyclic systems.

Oxidation: The ketone can be oxidized to a carboxylic acid, providing another key functional group for amide or ester formation.

Reduction: The carbonyl can be reduced to a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.

Alpha-functionalization: The α-carbon of the ethanone group can be halogenated or otherwise functionalized to enable further coupling reactions.

A prominent example of the industrial significance of pyridyl ethanones is the synthesis of the selective COX-2 inhibitor, Etoricoxib. A key intermediate in its manufacture is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . justia.comgoogle.com This molecule, which shares the methyl-substituted pyridyl ethanone core, is constructed through the coupling of a pyridyl ethanone derivative (like 5-acetyl-2-methylpyridine) with a substituted phenyl compound. uq.edu.aursc.orggoogle.com This demonstrates the value of pyridyl ethanones as robust intermediates for building complex, high-value pharmaceutical agents.

Table 1: Synthetic Utility of the Ethanone Group
Reaction TypeDescriptionPotential Product
CondensationReaction with an aldehyde or ketone to form an α,β-unsaturated ketone.Pyridyl-substituted chalcone
ReductionConversion of the carbonyl to a hydroxyl group using a reducing agent (e.g., NaBH₄).1-(Pyridyl)ethanol derivative
OxidationConversion of the ethanone to a carboxylic acid (e.g., via haloform reaction).Pyridinecarboxylic acid derivative
Grignard ReactionAddition of an organometallic reagent to the carbonyl to form a tertiary alcohol.Tertiary alcohol with pyridyl substituent

Review of Research Challenges and Opportunities Pertaining to Fluoro-Methylated Pyridyl Ketones

The synthesis and application of polysubstituted pyridines like this compound present both significant challenges and exciting opportunities for chemical research.

Research Challenges:

Regioselective Synthesis: A primary challenge is the controlled, regioselective introduction of multiple, distinct substituents onto the pyridine ring. chemrxiv.orgnih.gov Synthesizing a specific isomer from simple starting materials can be a complex, multi-step process often suffering from low yields and the formation of undesired regioisomers. Directing functionalization to the C3 and C5 positions while a C2-substituent is present requires carefully orchestrated synthetic strategies.

Functional Group Compatibility: Developing synthetic routes that tolerate the diverse functional groups present (fluoro, methyl, and ketone) is crucial. Harsh reaction conditions can lead to the degradation or unintended reaction of one of the existing groups. For example, strongly basic or nucleophilic conditions intended to modify the ethanone group could potentially displace the C2-fluorine atom.

Research Opportunities:

Development of Novel Synthetic Methods: The challenges in accessing these molecules drive the innovation of new synthetic methodologies. This includes the development of late-stage functionalization techniques, such as selective C-H activation and fluorination, which allow for the introduction of fluorine onto already complex pyridine structures. acs.orgnih.gov Similarly, novel cycloaddition and cross-coupling reactions are continuously being explored to build the substituted pyridine core in a more efficient and modular fashion. organic-chemistry.org

Medicinal Chemistry and Drug Discovery: Fluoro-methylated pyridyl ketones are highly attractive scaffolds for medicinal chemistry. The fluorine atom can improve metabolic stability and binding affinity, while the methyl and ketone groups provide points for diversification. nih.gov These intermediates are ideal starting points for generating libraries of novel compounds for screening against various biological targets. The development of peptidyl fluoromethyl ketones (FMKs) as potent and selective enzyme inhibitors highlights the potential of the fluorinated ketone moiety in drug design. nih.govnih.gov

Materials Science: The unique electronic properties conferred by the fluorine substituent can be exploited in the design of advanced materials, including polymers and organoelectronics, where fluorinated aromatic compounds are known to enhance thermal stability and chemical resistance. nih.govacs.org

Scope and Focus of Research on this compound and Related Systems

Current and future research involving this compound and its analogs is primarily centered on its role as a high-value synthetic intermediate. The focus can be broadly categorized into two main areas: synthetic methodology and application in discovery programs.

Synthetic Methodology: A significant portion of research is dedicated to establishing efficient and scalable routes to this and related fluoro-methylated pyridyl ketones. One plausible synthetic approach involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with a corresponding cyanopyridine precursor (e.g., 2-fluoro-5-methylnicotinonitrile). This strategy has been successfully employed for the synthesis of analogous compounds like 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone, which was prepared in high yield from 5-bromo-3-fluoro-pyridine-2-carbonitrile. chemicalbook.com Research in this area aims to optimize reaction conditions, explore different catalytic systems, and broaden the scope of accessible analogs. sioc-journal.cnnih.govresearchgate.netnih.govacs.org

Table 2: Properties of Key Related Pyridine Building Blocks
CompoundCAS NumberMolecular FormulaKey Feature
2-Fluoropyridine372-48-5C₅H₄FNActivated for SNAr at C2. innospk.com
3-Acetylpyridine (B27631)350-03-8C₇H₇NOVersatile ketone handle for synthesis. ambeed.com
2-Fluoro-5-methylpyridine (B1304807)2369-19-9C₆H₆FNDirect precursor building block.

Application in Discovery Programs: The primary application for a molecule like this compound is as a starting material in medicinal and agrochemical discovery programs. The combination of its functional groups makes it an ideal scaffold for creating novel compounds with potential biological activity. Research efforts would involve using this intermediate to synthesize libraries of more complex molecules through modifications at the ketone and displacement of the fluorine atom. These new chemical entities would then be screened for activity against various diseases or as potential herbicides and pesticides. The ultimate goal is to leverage the unique structural and electronic features of the fluoro-methylated pyridine core to develop new, effective, and safe chemical products. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B6363546 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone CAS No. 1256836-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSHONKUXBDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 2 Fluoro 5 Methylpyridin 3 Yl Ethanone

De Novo Construction of the Pyridine (B92270) Ring System Bearing the Acetyl Moiety

Building the pyridine ring from acyclic precursors allows for the strategic placement of substituents from the outset. This approach involves forming the heterocyclic core through cyclization reactions, with methodologies designed to control the regiochemistry of the final product.

Cyclization Reactions for Fluoropyridine Formation

The direct construction of a fluorinated pyridine ring is a powerful strategy. Various methods have been developed that incorporate fluorine into the heterocyclic scaffold during the cyclization process. One such approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate to yield diversely substituted 3-fluoropyridines. acs.org Another method utilizes a Rh(III)-catalyzed C–H functionalization approach to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov These reactions offer pathways to create the 2-fluoro-pyridine core, which can then be further functionalized or assembled from precursors already containing the methyl and acetyl functionalities.

A general scheme for fluoropyrimidine synthesis, which shares principles with fluoropyridine synthesis, involves the reaction of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides under mild conditions, demonstrating the utility of fluorinated building blocks in heterocycle synthesis. nih.gov

Table 1: Selected De Novo Methods for Fluorinated Pyridine Synthesis

Method Key Reagents Product Type Reference
Photoredox Coupling & Condensation α,α-difluoro-β-iodoketones, Silyl enol ethers, Ammonium acetate 3-Fluoropyridines acs.org
Rh(III)-Catalyzed C-H Functionalization α-fluoro-α,β-unsaturated oximes, Alkynes 3-Fluoropyridines nih.gov

Strategies for Regioselective Introduction of Methyl and Acetyl Groups on the Pyridine Nucleus

Classic pyridine syntheses, such as the Hantzsch and Kröhnke methods, are workhorses for constructing the pyridine ring with specific substitution patterns. wikipedia.orgillinois.eduorganic-chemistry.org The Kröhnke pyridine synthesis, for instance, reacts α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org This method is particularly adept at creating highly functionalized, polysubstituted pyridines. By selecting appropriate precursors, one could envision a strategy where the methyl group is incorporated from one component and the acetyl group from another, leading to the desired 3-acetyl-5-methylpyridine core, which could then undergo subsequent fluorination.

For example, the reaction of a 1,3-diketone with a base, followed by treatment with ammonium acetate and a corresponding enone, can yield 3-acyltriarylpyridines. wikipedia.org Adapting this methodology with appropriately substituted acyclic precursors could provide a regioselective route to the target molecule's core structure.

Functionalization of Pre-existing Pyridine Scaffolds to Yield 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

An alternative and often more flexible approach involves modifying an existing, simpler pyridine derivative through a series of regioselective functionalization reactions. This allows for the late-stage introduction of the required fluoro, methyl, and ethanone (B97240) groups onto the pyridine ring.

Halogen-Dance and Cross-Coupling Strategies for Fluorine Introduction

Introducing a fluorine atom at the C-2 position of a pyridine ring can be achieved through several methods. Nucleophilic aromatic substitution (SNAr) is a common strategy, where a leaving group (such as chlorine or bromine) at the 2-position is displaced by a fluoride (B91410) source. The reactivity of 2-halopyridines towards SNAr is significantly higher than their benzene analogues, with 2-fluoropyridine (B1216828) reacting with sodium ethoxide 320 times faster than 2-chloropyridine (B119429), highlighting the high reactivity of fluoropyridines themselves. nih.govacs.org

Direct C-H fluorination has emerged as a powerful tool for late-stage functionalization. Reagents like silver(II) fluoride (AgF2) can selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines under mild conditions. researchgate.net This method is advantageous as it does not require a pre-installed leaving group.

The "halogen dance" is a base-catalyzed halogen migration phenomenon that can be used to isomerize halopyridines, potentially moving a halogen to a thermodynamically more stable position before substitution or further reaction. wikipedia.orgeurekaselect.comclockss.org This rearrangement typically involves deprotonation by a strong base (e.g., LDA) followed by a halogen-metal exchange, driving the halogen to a new position on the ring. wikipedia.orgscribd.com While not a direct fluorination method, it can be a strategic step in rearranging a pyridine's substitution pattern to facilitate the introduction of fluorine at the desired C-2 position.

Table 2: Methods for Fluorine Introduction on Pyridine Rings

Method Description Key Features References
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., Cl, Br) by a fluoride source. Requires an activated pyridine ring and a pre-installed leaving group. nih.govacs.org
Direct C-H Fluorination Direct conversion of a C-H bond to a C-F bond using a fluorinating agent. Allows for late-stage fluorination without pre-functionalization. AgF2 is effective for the 2-position. researchgate.net

Direct C-H Functionalization and Alkylation Approaches on Pyridines for Methyl Group Incorporation

The introduction of a methyl group onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards traditional Friedel-Crafts alkylation. beilstein-journals.orggoogle.com However, several modern methods have been developed.

Direct C-H methylation can be achieved under various catalytic conditions. One approach uses peroxide as a methyl source to functionalize pyridine N-oxides in a metal-free, radical process. researchgate.net Another method employs a rhodium catalyst for the C-3/5 methylation of pyridines using methanol (B129727) and formaldehyde (B43269), proceeding through temporary dearomatization of the ring. rsc.org Transition-metal catalysis, particularly with yttrium, has also been shown to be effective for the ortho-alkylation of pyridines. beilstein-journals.org These methods offer routes to introduce the C-5 methyl group onto a pre-functionalized 2-fluoro-3-acylpyridine or a related intermediate.

Acylation and Related Reactions for Ethanone Moiety Formation

The direct Friedel-Crafts acylation of pyridine is generally unsuccessful because the Lewis acid catalyst coordinates to the basic nitrogen atom, deactivating the ring even further. youtube.com To overcome this, alternative strategies are required to install the ethanone group at the C-3 position.

One effective strategy is the acylation of metalated pyridines. A pyridine ring can be deprotonated at a specific position using a strong base (directed metalation), and the resulting organometallic intermediate can then react with an acylating agent like acetyl chloride. youtube.com For instance, 2-chloropyridine can be lithiated at the 3-position and subsequently acylated in excellent yield. youtube.com

Another approach involves the addition of acyl radicals to the pyridine ring. youtube.com These reactions typically require acidic conditions to activate the pyridine as a pyridinium (B92312) salt, which then reacts with nucleophilic acyl radicals generated from sources like aldehydes. This method often directs acylation to the C-2 or C-4 positions, but regioselectivity can be influenced by the specific reaction conditions and substituents already present on the ring. The synthesis of related pyridyl ethanone compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, often involves the reaction of a pyridine-3-carboxylic acid ester with a Grignard or organolithium reagent. google.comgoogle.comgoogleapis.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetic anhydride (B1165640)
Acetyl chloride
Ammonium acetate
2-Chloropyridine
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Potassium 2-cyano-2-fluoroethenolate
Silver(II) fluoride
Friedel-Crafts Type Acylations on Substituted Pyridines

The direct acylation of pyridine rings via Friedel-Crafts reactions is challenging due to the deactivation of the ring by the nitrogen atom, which can coordinate with the Lewis acid catalyst. However, modifications of this classic reaction can be employed. The acylation of the related imidazo[1,2-a]pyridine scaffold has been shown to be effective, suggesting that with appropriate catalytic systems, direct acylation of fluorinated pyridines is feasible nih.gov.

For the synthesis of this compound, a plausible approach involves the reaction of 2-fluoro-5-methylpyridine (B1304807) with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid like aluminum chloride. The reaction likely proceeds through the formation of a highly reactive acylium ion, which then undergoes electrophilic substitution at the C-3 position of the pyridine ring. The regioselectivity is influenced by the directing effects of the existing substituents.

Table 1: Key Parameters in Friedel-Crafts Type Acylation

ParameterDescriptionRelevance to Synthesis
Lewis Acid e.g., AlCl₃, FeCl₃, ZnCl₂Activates the acetylating agent and promotes the formation of the acylium ion. The choice and stoichiometry of the Lewis acid are critical to overcome ring deactivation.
Acetylating Agent Acetyl chloride, Acetic anhydrideSource of the acetyl group. Acetic anhydride is often used in excess.
Solvent Nitrobenzene, Dichloromethane, or neat conditionsThe solvent must be inert to the reaction conditions. Neat reactions can sometimes improve yields.
Temperature Typically elevatedOften requires heating to drive the reaction to completion.

It has been demonstrated that C-3 acetylation of imidazo[1,2-a]pyridines can be achieved with catalytic amounts of AlCl₃ under neat conditions with conventional heating, offering a more efficient and cost-effective protocol nih.gov. This suggests that similar conditions could be optimized for the direct acylation of 2-fluoro-5-methylpyridine.

Coupling of Organometallic Reagents with Pyridine Derivatives (e.g., Weinreb Amides, Acyl Chlorides)

A more versatile and often higher-yielding approach involves the use of organometallic reagents. This strategy typically involves the formation of a nucleophilic organometallic species derived from 2-fluoro-5-methylpyridine, which then reacts with an electrophilic acetyl source.

One common method is the preparation of a pyridyl Grignard or organolithium reagent. This can be achieved through halogen-metal exchange if a suitable bromo- or iodo-substituted precursor is available, or by direct deprotonation at the C-3 position using a strong base like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be reacted with an acetylating agent.

Weinreb Amides in Pyridine Synthesis:

The Weinreb-Nahm amide, N-methoxy-N-methylacetamide, is a particularly effective electrophile in these coupling reactions. The reaction of a pyridyl organometallic with a Weinreb amide forms a stable chelated intermediate that resists over-addition of the nucleophile, leading to the desired ketone in high yield upon acidic workup. A patent describing the synthesis of a similar compound, 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, utilizes the reaction of a pyridylcarbonitrile with methylmagnesium chloride, followed by hydrolysis to yield the ketone chemicalbook.com. This highlights the utility of Grignard reagents in forming acetylpyridines.

Acyl Chlorides in Pyridine Synthesis:

Alternatively, acyl chlorides such as acetyl chloride can be used as the electrophilic partner. However, these are generally more reactive than Weinreb amides and can sometimes lead to the formation of side products. A patent for the preparation of 2-acetylpyridine (B122185) describes a process where 2-pyridine carboxylic acid is first converted to its acyl chloride, which is then used in a subsequent reaction to form the ketone google.com.

Table 2: Comparison of Electrophilic Acetylating Agents

Acetylating AgentAdvantagesDisadvantages
Weinreb Amide High selectivity for ketone formation, stable intermediate, high yields.Requires prior synthesis of the amide.
Acyl Chloride Readily available, highly reactive.Can lead to over-addition and side products, may require careful control of reaction conditions.
Horner-Wittig Reactions for Arylacetylpyridine Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful tool for the stereoselective synthesis of alkenes. While it does not directly yield the target ethanone, it can be employed to synthesize a vinyl precursor that can be subsequently converted to the acetyl group.

In this approach, a phosphonate (B1237965) ylide would be reacted with a suitable pyridine-3-carboxaldehyde. For the synthesis of this compound, the corresponding 2-fluoro-5-methylpyridine-3-carboxaldehyde would be the starting material. This aldehyde could be reacted with a phosphonate ylide, such as the one derived from diethyl (1-methoxyethyl)phosphonate, to form a vinyl ether. Subsequent hydrolysis of the vinyl ether under acidic conditions would then yield the desired ketone. This multi-step approach offers an alternative route when direct acylation methods are not successful.

Optimized and Scalable Synthetic Routes for this compound Production

The transition from laboratory-scale synthesis to industrial production requires the development of optimized and scalable routes that are efficient, cost-effective, and safe.

Process Intensification and Yield Optimization Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of acetylpyridines, several strategies can be employed:

Continuous Flow Reactors: Moving from batch to continuous flow processing can offer significant advantages in terms of safety, heat and mass transfer, and scalability. The precise control over reaction parameters in a flow reactor can lead to higher yields and purities.

Catalyst and Reagent Recycling: Developing methods to recover and reuse catalysts and excess reagents can significantly reduce costs and the environmental impact of the synthesis.

Yield optimization is a critical aspect of scalable synthesis. This involves a systematic study of reaction parameters such as temperature, pressure, reaction time, solvent, and the stoichiometry of reactants and catalysts to identify the conditions that provide the highest possible yield of the desired product. For instance, in a patented process for producing 3-acetylpyridine (B27631), the reaction of a pyridinecarboxylic ester with acetic acid in the gas phase over a specific catalyst was optimized to achieve a yield of 73% at a conversion rate of 93% google.com.

Evaluation of Reagent and Catalyst Systems

The choice of reagents and catalysts is paramount for developing a robust and scalable synthesis.

Reagent Evaluation:

The selection of the acetylating agent and the organometallic precursor (in coupling reactions) will significantly impact the cost and efficiency of the synthesis. For large-scale production, readily available and less hazardous starting materials are preferred. For example, while Grignard reagents are powerful nucleophiles, their use on an industrial scale requires stringent safety precautions.

Catalyst System Evaluation:

In many synthetic routes for pyridine derivatives, a catalyst is essential to achieve high yields and selectivity.

Lewis Acid Catalysts: For Friedel-Crafts type reactions, the choice of Lewis acid and its loading can dramatically affect the outcome. While stoichiometric amounts are often used in the lab, developing a process with catalytic amounts is highly desirable for industrial applications nih.gov.

Transition Metal Catalysts: In organometallic coupling reactions, palladium or other transition metal catalysts are often employed. The choice of the metal, ligand, and reaction conditions must be carefully optimized to maximize catalytic activity and minimize catalyst deactivation. Patents for the synthesis of a related ethanone derivative detail the use of palladium catalysts with specific phosphine ligands like Xantphos to achieve high yields google.com.

Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification and catalyst recovery. A patented process for 3-acetylpyridine production utilizes a titanium dioxide and alkali/alkaline earth metal oxide catalyst on an alumina-silica support google.com.

Table 3: Comparison of Catalyst Systems for Acetylpyridine Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃Readily available, effective for activating acylating agents.Often required in stoichiometric amounts, can be difficult to remove from the product.
Homogeneous Transition Metals Pd(OAc)₂, Pd(acac)₂ with phosphine ligandsHigh activity and selectivity, mild reaction conditions.Costly, potential for metal contamination in the product, requires separation.
Heterogeneous Catalysts TiO₂ on Al₂O₃-SiO₂Easily separated from the reaction mixture, reusable.May have lower activity than homogeneous catalysts, can be prone to deactivation.

Reaction Chemistry and Transformational Capabilities of 1 2 Fluoro 5 Methylpyridin 3 Yl Ethanone

Reactivity of the Pyridine (B92270) Ring System in 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

The pyridine nucleus of This compound is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing fluorine atom and the acetyl group. This electronic nature governs the types of reactions the ring system can undergo.

Nucleophilic Aromatic Substitution (SNAr) at C-2 (Fluorine Atom)

The fluorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for 2-halopyridines, where the electronegative ring nitrogen and an additional electron-withdrawing group (in this case, the C-3 acetyl group) stabilize the intermediate Meisenheimer complex formed during the substitution process. The fluorine atom, being highly electronegative, is an excellent leaving group in such reactions.

A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to the formation of a diverse range of 2-substituted pyridine derivatives. For instance, the reaction with amines, alkoxides, or thiolates can furnish the corresponding 2-amino, 2-alkoxy, or 2-thioalkoxy pyridines, respectively. These transformations are crucial for building molecular complexity and are often key steps in the synthesis of biologically active molecules.

While specific examples for This compound are not extensively detailed in publicly available literature, the general reactivity of 2-fluoropyridines suggests that it readily participates in SNAr reactions. evitachem.com For example, similar compounds undergo substitution with various nucleophiles under relatively mild conditions. The general scheme for this transformation is depicted below:

SNAr Reaction of this compound

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H)ProductPotential Reaction Conditions
R-NH₂ (Amine)1-(2-(Alkylamino)-5-methylpyridin-3-yl)ethanoneBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat
R-OH (Alcohol)1-(2-Alkoxy-5-methylpyridin-3-yl)ethanoneStrong Base (e.g., NaH), Solvent (e.g., THF, Dioxane)
R-SH (Thiol)1-(2-(Alkylthio)-5-methylpyridin-3-yl)ethanoneBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile)

Reactions Involving the Ring Nitrogen (e.g., Protonation, Coordination Chemistry)

The lone pair of electrons on the pyridine nitrogen atom retains its basic character, allowing it to participate in acid-base reactions and to coordinate with metal centers. Protonation of the nitrogen atom with a suitable acid generates the corresponding pyridinium (B92312) salt. This modification can significantly alter the electronic properties of the ring, potentially influencing the reactivity of the other substituents.

Furthermore, the nitrogen atom can act as a ligand, coordinating to various transition metals. This coordination chemistry can be utilized to catalyze reactions at other positions of the molecule or to construct novel organometallic complexes with interesting properties. The ability of pyridine-based ligands to form stable complexes with metals like palladium, rhodium, and iridium is well-documented and plays a crucial role in catalysis. google.comgoogle.comgoogle.com

Regioselective and Chemoselective Transformations of the Pyridine Nucleus

The substituents on the pyridine ring of This compound direct the regioselectivity of further transformations. For instance, electrophilic aromatic substitution, which is generally difficult on an electron-deficient pyridine ring, would be directed to specific positions if forced to occur. However, nucleophilic attack is the more predominant reactivity.

Chemoselectivity is also a key consideration in the reactions of this molecule. For example, a reaction might be designed to selectively target the fluorine atom for substitution without affecting the carbonyl group of the ethanone (B97240) side chain, or vice-versa. The choice of reagents and reaction conditions is critical in achieving such selective transformations.

Transformations at the Ethanone Side Chain of this compound

The ethanone (acetyl) group at the C-3 position provides another site for a variety of chemical transformations, independent of or in concert with the reactivity of the pyridine ring.

Carbonyl Group Reactivity

The carbonyl group of the ethanone side chain exhibits typical ketone reactivity, including susceptibility to nucleophilic attack and reduction.

The ketone functionality can be readily reduced to the corresponding secondary alcohol, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanol . This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Commonly used reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups. youtube.com The reduction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at or below room temperature. Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce the ketone, though it is less chemoselective.

The asymmetric reduction of the ketone to a single enantiomer of the alcohol is a significant area of research, often employing chiral catalysts. mdpi.comresearchgate.net This is particularly important in the synthesis of chiral drugs where only one enantiomer exhibits the desired therapeutic effect.

Reduction of this compound

Table 2: Common Reduction Reactions of the Ethanone Group

Reducing AgentProductTypical Reaction Conditions
Sodium Borohydride (NaBH₄)1-(2-Fluoro-5-methylpyridin-3-yl)ethanolSolvent (e.g., Methanol, Ethanol), Room Temperature
Lithium Aluminum Hydride (LiAlH₄)1-(2-Fluoro-5-methylpyridin-3-yl)ethanolAnhydrous Solvent (e.g., THF, Diethyl ether), 0 °C to Room Temperature

Alpha-Carbon Reactivity (e.g., Enolate Formation, Alkylation, Halogenation)

The methyl group adjacent to the carbonyl (the α-carbon) is activated, allowing for enolate formation and subsequent reactions like alkylation and halogenation.

The protons on the α-carbon are acidic and can be removed by a suitable base to form an enolate ion. This nucleophilic enolate can then react with various electrophiles.

Alkylation : The enolate can be alkylated using alkyl halides. For instance, the α-substituted β-diketone can be prepared by alkylating 2,4-pentanedione with an alkyl bromide using potassium carbonate as a base. mdpi.com

Halogenation : The α-position can be halogenated, typically under acidic or basic conditions, using reagents like N-bromosuccinimide (NBS) or bromine. The resulting α-haloketone is a powerful electrophile used in the synthesis of many heterocyclic compounds, including thiazoles and imidazoles.

While specific examples for this compound are not prevalent in readily available literature, phase transfer catalysis (PTC) is a well-established method for the alkylation of ketones with activated α-hydrogens. This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate, facilitating the transfer of the hydroxide (B78521) or other anionic species into the organic phase to generate the enolate. This method offers mild reaction conditions and can improve yields in alkylation reactions.

The photochemical behavior of acetylpyridines has been explored, particularly their reactions with silyl (B83357) ketene (B1206846) acetals. nih.gov These reactions can proceed through two main competitive pathways:

Single Electron Transfer (SET) : With electron-rich silyl ketene acetals, the reaction is often initiated by an excited-state single electron transfer from the acetal (B89532) to the acetylpyridine. This pathway typically leads to the formation of β-hydroxyesters, which are products of a Mukaiyama-type aldol (B89426) addition. nih.gov

[2+2] Cycloaddition : With less electron-rich silyl ketene acetals, a [2+2] photocycloaddition can occur between the excited carbonyl group and the silyl enol ether, forming an oxetane (B1205548) intermediate. nih.gov

The choice of pathway can be influenced by factors such as the electronic properties of the silyl ketene acetal and the polarity of the solvent, with more polar solvents favoring the SET pathway. nih.gov These photoinduced reactions provide a mild method for forming C-C bonds and accessing complex structures. nih.gov

Advanced Derivatization and Scaffold Elaboration Strategies Utilizing this compound

The strategic placement of reactive sites on this compound makes it an excellent starting material for building more complex, fused heterocyclic systems.

Annulation Reactions to Form Fused Heterocycles (e.g., Pyrazoles, Imidazoles, Thiazoles, Oxadiazoles)

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. The title compound can serve as a 1,3-dielectrophilic precursor or be converted into one, enabling the construction of various five-membered heterocycles fused or appended to the pyridine ring.

Below is a table summarizing common strategies for synthesizing these heterocycles from ketone precursors.

HeterocycleTypical ReagentsGeneral Strategy
Pyrazole (B372694) Hydrazine (B178648) or substituted hydrazinesCondensation with a 1,3-dicarbonyl compound (formed from the starting ketone via Claisen condensation) or a derivative like an α,β-unsaturated ketone. mdpi.comorganic-chemistry.orgnih.gov
Imidazole Ammonia (B1221849) or primary amines, and an aldehydeThe ketone can be α-halogenated and then reacted with an amidine (Hantzsch synthesis variant), or used in multi-component reactions like the van Leusen synthesis involving TosMIC. organic-chemistry.orgnih.gov
Thiazole (B1198619) Thiourea or thioamidesTypically involves the Hantzsch thiazole synthesis, where an α-haloketone (derived from the starting ketone) reacts with a thioamide-containing species. nih.gov
Oxadiazole Hydrazine, followed by a cyclizing/dehydrating agentThe ketone is first converted to a hydrazide, which is then cyclized. For 1,3,4-oxadiazoles, N-acylhydrazones are cyclized in the presence of an oxidizing or dehydrating agent like acetic anhydride (B1165640). nih.gov For 1,2,4-oxadiazoles, an amidoxime (B1450833) is reacted with a carboxylic acid derivative. nih.gov

Pyrazoles : By first performing a Claisen condensation on this compound to generate a 1,3-diketone, subsequent reaction with hydrazine hydrate (B1144303) provides a direct route to the corresponding pyrazole-substituted pyridine. nih.gov Alternatively, conversion to an α,β-unsaturated ketone followed by reaction with hydrazine also yields pyrazoles. olemiss.edu

Imidazoles : The synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines, can be achieved by reacting a 2-aminopyridine (B139424) with an α-haloketone. researchgate.net In this context, the 2-fluoro group on the starting material could potentially be substituted by an amino group to create the necessary precursor for such a cyclization.

Thiazoles : The Hantzsch thiazole synthesis is a classic method. This compound can be α-brominated and then reacted with a thioamide, such as thiourea, to construct the thiazole ring. nih.gov

Oxadiazoles : To form a 1,3,4-oxadiazole, the ketone can be converted into a hydrazone, which is then acylated and cyclized, often with acetic anhydride. nih.gov The synthesis of 1,2,5-oxadiazoles (furazans) typically proceeds from α-dioximes, which can be prepared from ketones, followed by cyclization. organic-chemistry.org

These annulation strategies highlight the immense synthetic potential of this compound as a scaffold for generating a diverse library of heterocyclic compounds.

Multi-Component Reaction Pathways

No published research detailing the use of this compound in multi-component reactions was identified. Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the initial components. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules.

Common MCRs where a ketone might be a key reactant include:

The Ugi Reaction: Typically, a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.

The Passerini Reaction: A three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide.

The Gewald Reaction: Involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted thiophene.

Without specific studies on this compound, it is not possible to provide a data table on its performance in such reactions.

Catalytic Transformations to Introduce Further Complexity

There is a lack of available data on the catalytic transformations of this compound aimed at building more complex molecular architectures. Catalytic methods, particularly those employing transition metals like palladium, are fundamental in modern synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

For a substrate like this compound, potential catalytic transformations could involve:

Cross-coupling reactions: The fluorine atom on the pyridine ring could potentially be a site for cross-coupling, although C-F bond activation is often challenging. Alternatively, the methyl group or the acetyl group could be functionalized.

C-H activation: Catalytic C-H activation at various positions on the pyridine ring or the methyl group could offer pathways to more complex structures.

Mechanistic Investigations and Theoretical Studies of 1 2 Fluoro 5 Methylpyridin 3 Yl Ethanone Chemistry

Elucidation of Reaction Mechanisms

The reactivity of 1-(2-fluoro-5-methylpyridin-3-yl)ethanone is dictated by its key functional groups: the ketone, the fluorinated pyridine (B92270) ring, and the methyl substituent. Mechanistic investigations into related compounds shed light on the probable pathways it may undergo.

Stereochemical Pathways in Asymmetric Transformations

The ketone moiety of this compound is a prochiral center, making it a target for asymmetric transformations to produce chiral alcohols, which are valuable building blocks in medicinal chemistry. The primary method for achieving this is the asymmetric reduction or alkylation of the carbonyl group.

Asymmetric transfer hydrogenation is a widely employed technique for the stereoselective reduction of pyridyl ketones. researchgate.net This process typically involves a metal catalyst, such as Ruthenium, complexed with a chiral ligand. For instance, catalysts like RuCl(S,S)-N-Ts-dpen have been used to reduce various pyridyl ketones to their corresponding alcohols with high enantiomeric excess. researchgate.net The stereochemical outcome is governed by the specific geometry of the catalyst-ligand complex, which facilitates the transfer of a hydride from a hydrogen source (e.g., formic acid or isopropanol) to one specific face of the ketone.

Another significant stereoselective reaction involving pyridines is catalytic dearomatization, which can generate highly functionalized and chiral piperidine (B6355638) structures. nih.govnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been used to couple aryl boronic acids with N-activated dihydropyridines, yielding 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govorganic-chemistry.org While this applies to the pyridine ring rather than the ketone, it highlights a sophisticated method for introducing chirality to the heterocyclic core.

Research into the reduction of 3-acetylpyridine (B27631) derivatives with organozinc reagents in the presence of chiral amino alcohols has also demonstrated the potential for enantioselectivity, although the observed enantiomeric excess can be modest in some cases. researchgate.net Quantum chemical calculations are often employed in these studies to rationalize the observed stereoselectivity. researchgate.net

Interactive Table: Asymmetric Reduction of Pyridyl Ketones with RuCl(S,S)-N-Ts-dpen Catalyst Note: This table presents data for analogous compounds to illustrate the principle of asymmetric transfer hydrogenation.

Ketone SubstrateProduct ConfigurationEnantiomeric Excess (ee %)Reference
2-Acetylpyridine (B122185)S95 researchgate.net
3-AcetylpyridineS97 researchgate.net
4-AcetylpyridineS98 researchgate.net

Radical Intermediates and Single Electron Transfer Processes

Radical-mediated reactions provide a powerful avenue for the functionalization of pyridine rings, often under mild conditions. nih.govacs.org These processes typically involve the generation of a pyridinyl radical intermediate through a single electron transfer (SET) event. acs.org For this compound, this could occur through the reduction of a corresponding pyridinium (B92312) salt. Such pyridinyl radicals are versatile intermediates that can engage in various coupling reactions. acs.org

The functionalization of pyridines via radical pathways can exhibit distinct regioselectivity compared to classical Minisci-type reactions. nih.govacs.org The formation of light-absorbing electron donor-acceptor (EDA) complexes between pyridinium salts and an electron-rich donor can initiate the SET process under visible light, avoiding the need for a dedicated photocatalyst. nih.govacs.org

Furthermore, SET processes are plausible in reactions involving the ketone group. For instance, the fluorination of ketones using reagents like Selectfluor® has been proposed to proceed via a mechanism initiated by the enol tautomer, but SET pathways involving a fluorine radical (F•) have also been considered in the literature. sapub.org

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

Catalysts and their associated ligands are paramount in controlling the reactivity and selectivity of transformations involving pyridyl ketones. The choice of metal and ligand can dictate the outcome of a reaction, including its rate, regioselectivity, and stereoselectivity.

In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. As mentioned, ligands like N-(para-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-dpen) are highly effective in ruthenium-catalyzed transfer hydrogenations. researchgate.net For rhodium-catalyzed asymmetric additions to pyridines, Josiphos-type ligands have proven successful in achieving high enantiomeric excess. organic-chemistry.org

The reactivity of the pyridine ring itself can be modulated by N-activation. For example, forming an N-acylpyridinium salt increases the electrophilicity of the ring, making it susceptible to nucleophilic attack. Copper catalysts paired with chiral ligands like (R,R)-Ph-BPE have been used for the highly enantioselective dearomatization of these activated pyridinium salts with Grignard reagents. mdpi.com

Organocatalysis also offers a metal-free approach to modulating reactivity. Cinchona-derived primary amines, for instance, can catalyze asymmetric dearomative cycloaddition reactions of pyridinium salts. nih.govmdpi.com The catalyst's structure is crucial for controlling the stereochemical outcome of the reaction.

Computational Chemistry and Molecular Modeling of this compound and its Reactions

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing the chemical properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to study the electronic structure, geometry, and reactivity of substituted pyridines. ias.ac.inresearchgate.net For this compound, DFT studies would provide insights into how the electron-withdrawing fluorine atom and the electron-donating methyl group influence the electron distribution in the pyridine ring and the reactivity of the ketone. Such studies can calculate various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. ias.ac.innih.gov

Theoretical investigations into substituted pyridines have shown that DFT methods, such as B3LYP with basis sets like 6-311G+(d,p), can effectively predict nucleophilicity trends. ias.ac.in These calculations help in understanding how substituents modulate the electron-donating ability of the pyridine nitrogen. researchgate.net This information is critical for predicting the compound's behavior as a ligand or a base.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org For this compound, the HOMO would likely have significant contributions from the lone pair electrons of the pyridine nitrogen and the oxygen of the carbonyl group. The energy of the HOMO (E_HOMO) is a key parameter; a higher E_HOMO generally corresponds to greater nucleophilicity. pku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comlibretexts.org The LUMO is expected to be localized on the π* system of the pyridine ring and the carbonyl group. A lower LUMO energy (E_LUMO) indicates a greater propensity to accept electrons.

The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these orbitals, allowing for the prediction of the most likely sites for nucleophilic and electrophilic attack. For example, an electrophile would be predicted to attack the atom with the largest coefficient in the HOMO, while a nucleophile would attack the atom with the largest coefficient in the LUMO. youtube.com

Interactive Table: Calculated Frontier Orbital Energies for Analogous Substituted Pyridines Note: This table presents representative DFT-calculated values for related compounds to illustrate electronic effects. The specific functional and basis set can influence the exact values.

CompoundE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)Reference
Pyridine-6.68-0.376.31 ias.ac.in
3-Methylpyridine-6.55-0.316.24 ias.ac.in
3-Fluoropyridine-6.87-0.586.29 ias.ac.in
4-Aminopyridine-5.99-0.015.98 ias.ac.in
Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be significantly influenced by the interplay of the electron-withdrawing fluorine atom, the nitrogen atom of the pyridine ring, and the acetyl group. The nitrogen atom, being highly electronegative, will typically exhibit a region of negative potential, making it a likely site for protonation and interaction with electrophiles. However, the presence of the adjacent electron-withdrawing fluorine atom would modulate this effect. The carbonyl oxygen of the acetyl group will also present a region of high electron density, making it a strong hydrogen bond acceptor and a site for electrophilic attack. Conversely, the carbonyl carbon will be electron-deficient and thus a prime target for nucleophiles.

An illustrative MEP map would likely show the most negative potential (deep red) localized on the carbonyl oxygen atom. The pyridine nitrogen would also exhibit a negative potential, though potentially less intense than the carbonyl oxygen due to the influence of the adjacent fluorine. Regions of positive potential (blue) would be expected around the hydrogen atoms and, most notably, the carbonyl carbon, indicating its electrophilicity.

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Minima and Maxima for this compound

Atomic SitePredicted MEP Value (kJ/mol)Implication for Reactivity
Carbonyl Oxygen (O)-150 to -180Strong site for electrophilic attack and hydrogen bonding
Pyridine Nitrogen (N)-100 to -130Site for protonation and electrophilic attack
Carbonyl Carbon (C=O)+180 to +220Primary site for nucleophilic attack
C2-Carbon (attached to F)+80 to +110Susceptible to nucleophilic aromatic substitution

Note: The values presented in this table are illustrative and based on trends observed in similar fluorinated pyridyl ketone systems. Actual values would require specific quantum chemical calculations.

Prediction of Reactivity and Regioselectivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), can predict the reactivity and regioselectivity of chemical reactions involving this compound. The presence of multiple functional groups—a ketone, a fluoro-substituted pyridine—offers several potential reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of the pyridine ring is a potential leaving group in SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group at the 3-position would activate the ring towards nucleophilic attack, particularly at the C2 and C6 positions. Computational analysis of the LUMO (Lowest Unoccupied Molecular Orbital) distribution would likely show large coefficients on these carbons, indicating them as the most electrophilic sites for nucleophilic attack.

Reactions at the Carbonyl Group: The acetyl group is susceptible to a variety of nucleophilic additions and condensation reactions. The electrophilicity of the carbonyl carbon, as indicated by the MEP map and LUMO analysis, makes it a reactive center. Reactions with reducing agents would yield the corresponding alcohol, while reactions with Grignard reagents or other organometallics would lead to tertiary alcohols.

Reactions involving the Methyl Group: The methyl protons of the acetyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or alkylations.

The regioselectivity of these reactions can be predicted by analyzing the activation energies for the different possible pathways through transition state calculations. For instance, in an SNAr reaction, the attack of a nucleophile at the C2 position (displacing fluorine) versus the C6 position can be compared energetically to determine the favored product.

Conformational Analysis and Molecular Geometry

The conformational flexibility of this compound primarily revolves around the rotation of the acetyl group relative to the pyridine ring. The dihedral angle between the plane of the pyridine ring and the plane of the acetyl group is the key conformational parameter.

Theoretical calculations would likely predict two main low-energy conformations: a planar or near-planar arrangement where the carbonyl group is either syn or anti to the pyridine nitrogen. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Steric Hindrance: The fluorine atom at the 2-position and the methyl group at the 5-position will exert steric influence on the acetyl group. Rotation of the acetyl group will lead to varying degrees of steric clash with these substituents.

Electronic Interactions: The lone pair of the pyridine nitrogen and the dipole of the carbonyl group can engage in attractive or repulsive interactions depending on their relative orientation.

Computational studies on similar 2-acetylpyridine systems have shown a preference for a conformation where the carbonyl group is anti to the ring nitrogen to minimize electrostatic repulsion. However, the presence of the ortho-fluoro substituent in this compound could alter this preference due to potential dipole-dipole interactions or weak intramolecular hydrogen bonding with the acetyl methyl protons. A detailed potential energy surface scan as a function of the dihedral angle would be necessary to definitively identify the global minimum energy conformation.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

ParameterPredicted Value
C-F Bond Length~1.34 Å
C=O Bond Length~1.22 Å
C-C (ring-acetyl) Bond Length~1.50 Å
Dihedral Angle (N-C2-C3-C=O)~180° (anti-periplanar) or ~0° (syn-periplanar)

Note: These values are estimations based on typical bond lengths and conformational preferences of related molecules and would need to be confirmed by specific calculations.

Transition State Calculations for Reaction Pathways

Transition state (TS) theory is a fundamental concept in chemical kinetics that allows for the calculation of reaction rates. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, the activation energy (Ea) for a given reaction can be determined.

For this compound, TS calculations would be invaluable for understanding the kinetics and mechanism of its various potential reactions. For example:

Nucleophilic Aromatic Substitution: The TS for the addition of a nucleophile to the C2 position would involve the formation of a Meisenheimer-like intermediate. Locating this TS and calculating its energy would provide the activation barrier for the substitution of the fluorine atom.

Nucleophilic Addition to the Carbonyl: The TS for the attack of a nucleophile on the carbonyl carbon would show the partial formation of a new bond with the nucleophile and the partial breaking of the C=O pi bond. Comparing the activation energies for different nucleophiles would help in understanding their relative reaction rates.

Enolate Formation: The TS for the deprotonation of the acetyl methyl group would involve the partial abstraction of a proton by a base. The calculated activation energy would provide insight into the kinetic acidity of these protons.

These calculations are computationally intensive but provide crucial information for predicting reaction outcomes and designing synthetic routes.

Structure-Reactivity Relationships in Fluorinated Pyridyl Ketone Systems

The introduction of fluorine into a pyridyl ketone scaffold has profound effects on its reactivity, which can be understood through structure-reactivity relationships.

The high electronegativity of fluorine significantly influences the electronic properties of the pyridine ring. A fluorine atom at the 2-position acts as a strong inductive electron-withdrawing group, which generally:

Increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This is particularly true for the carbon atom to which the fluorine is attached (C2) and the para-position (C5).

Decreases the basicity of the pyridine nitrogen. The electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, making it a weaker base compared to its non-fluorinated counterpart.

Influences the acidity of adjacent protons. The inductive effect can increase the acidity of nearby C-H bonds.

The position of the fluorine atom is critical. A fluorine at the 2- or 4-position has a more pronounced effect on the ring's reactivity towards nucleophiles than a fluorine at the 3-position due to the direct resonance interaction of the nitrogen lone pair.

The acetyl group at the 3-position also plays a crucial role as an electron-withdrawing group, further enhancing the electrophilicity of the ring. The combination of a 2-fluoro and a 3-acetyl substituent creates a highly electron-deficient pyridine system, primed for nucleophilic attack.

The methyl group at the 5-position, being weakly electron-donating, will have a modest counteracting effect on the electron-withdrawing properties of the fluorine and acetyl groups. It can also provide steric hindrance to approaching reagents.

Synthetic Utility of 1 2 Fluoro 5 Methylpyridin 3 Yl Ethanone As a Key Intermediate

Building Block for Complex Organic Molecules

The strategic placement of the fluoro, methyl, and acetyl groups on the pyridine (B92270) ring endows 1-(2-fluoro-5-methylpyridin-3-yl)ethanone with a versatile reactivity profile, rendering it a valuable precursor for a range of intricate organic structures.

Synthesis of Poly-substituted Pyridine Derivatives

While direct, extensive research on the use of this compound for creating poly-substituted pyridines is not widely documented in publicly available literature, the inherent reactivity of its functional groups suggests a strong potential for such transformations. The acetyl group can undergo a variety of reactions, including aldol (B89426) condensations, Knoevenagel condensations, and other carbon-carbon bond-forming reactions, to introduce new substituents at the adjacent position. Furthermore, the fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This dual reactivity provides a powerful platform for the synthesis of highly functionalized pyridine scaffolds.

General strategies for the synthesis of polysubstituted pyridines often involve multi-component reactions or the functionalization of pre-existing pyridine rings. For instance, the Bohlmann-Rahtz pyridine synthesis and its modifications offer a route to polysubstituted pyridines from 1,3-dicarbonyl compounds and enamines. While not a direct application of the title compound, these methods highlight the importance of versatile building blocks in accessing complex pyridine derivatives.

Construction of Diverse Heterocyclic Scaffolds

The reactivity of this compound extends beyond the simple functionalization of the pyridine ring, enabling its use in the construction of various fused and non-fused heterocyclic systems. The acetyl group is a key handle for cyclization reactions. For example, it can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, or with amidines to yield pyrimidines.

The presence of the fluorine atom also plays a crucial role. Its electron-withdrawing nature enhances the electrophilicity of the acetyl group and can influence the regioselectivity of cyclization reactions. Moreover, its potential as a leaving group in SNAr reactions can be exploited in intramolecular cyclizations to form fused heterocyclic systems.

Heterocycle ClassPotential ReagentsResulting Scaffold
Pyrazole (B372694)Hydrazine (B178648) derivativesPyrazolyl-pyridine
Isoxazole (B147169)HydroxylamineIsoxazolyl-pyridine
Pyrimidine (B1678525)Amidines, GuanidinePyrimidinyl-pyridine
ThiopheneLawesson's reagent, P4S10Thienopyridine derivatives

Incorporation into Bridged and Fused Ring Systems

The construction of bridged and fused ring systems represents a significant challenge in organic synthesis. While specific examples utilizing this compound are not readily found in the literature, its functional groups offer potential pathways to such complex structures. Intramolecular reactions are a key strategy for forming these systems. For instance, if a suitable nucleophile is introduced onto the acetyl group's side chain, an intramolecular SNAr reaction with the fluorine at the 2-position could lead to the formation of a fused ring system.

Furthermore, the acetyl group can participate in cycloaddition reactions or be transformed into a diene or dienophile, which could then undergo intermolecular or intramolecular Diels-Alder reactions to construct bridged bicyclic systems. The precise conditions and reaction partners would need to be carefully selected to achieve the desired ring system.

Application in Advanced Organic Synthesis Strategies

The utility of this compound is not limited to its role as a simple building block; it also holds promise as a precursor in more sophisticated synthetic strategies that aim for efficiency and complexity in a limited number of steps.

Precursor in Cascade and Domino Reactions

Cascade, or domino, reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation. The multiple reactive sites of this compound make it an attractive starting material for designing such reaction sequences. A hypothetical cascade could be initiated by a reaction at the acetyl group, which then generates a new reactive intermediate that subsequently participates in an intramolecular reaction involving the fluoro-substituted pyridine ring.

For example, a Knoevenagel condensation of the acetyl group with an active methylene (B1212753) compound could be followed by an intramolecular nucleophilic aromatic substitution, leading to a fused heterocyclic product in a one-pot process. The success of such a strategy would depend on the careful tuning of reaction conditions to favor the desired cascade pathway over competing side reactions.

Utility in Target-Oriented Synthesis

Target-oriented synthesis aims at the efficient and strategic construction of a specific, often biologically active, molecule. While no prominent examples of the direct use of this compound in the synthesis of a major drug have been identified in the reviewed literature, its structural motifs are present in various pharmaceutically relevant compounds. For instance, the substituted pyridine core is a common feature in many bioactive molecules.

Future Directions in the Chemical Exploration of this compound

The future synthetic applications of this compound are poised to expand significantly, driven by ongoing demands in medicinal, agrochemical, and materials science for novel fluorinated heterocyclic compounds. Research is expected to advance in several key areas, focusing on leveraging the compound's unique structural features to access new chemical space and develop innovative molecular entities.

Exploitation of the 2-Fluoro Substituent for Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the C2-fluorine atom for nucleophilic aromatic substitution (SNAr). This represents a primary avenue for future exploration. The displacement of the fluoride (B91410) with various nucleophiles (O, N, S, or C-based) can generate a diverse library of 2-substituted pyridine derivatives. This strategy is fundamental in medicinal chemistry for creating analogs of lead compounds. Future work will likely focus on coupling this intermediate with complex amines, alcohols, and thiols to synthesize molecules with potential biological activity, such as kinase inhibitors or antibacterial agents. The development of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives as potent antibacterial agents highlights the value of the fluoropyridine scaffold in drug discovery. nih.gov

Advanced Derivatization of the Acetyl Group

The acetyl moiety is a highly versatile functional handle for constructing new heterocyclic rings. Future research will undoubtedly explore its transformation into a wide array of other functional groups and its use in cyclocondensation reactions. For instance:

Formation of Pyrazoles and Isoxazoles: Reaction of the ethanone (B97240) with hydrazine derivatives or hydroxylamine can yield corresponding pyrazole and isoxazole rings fused or linked to the pyridine core. This approach is a classic and effective method for generating bioactive five-membered heterocycles. astate.edu

Willgerodt-Kindler Reaction: Transformation of the acetyl group into a thioamide, followed by hydrolysis, can yield the corresponding carboxylic acid or amide, providing an entry point to a different class of derivatives.

Asymmetric Synthesis: Asymmetric reduction of the ketone to a chiral alcohol would create a valuable stereocenter, enabling the synthesis of enantiomerically pure target molecules, which is critical for modern pharmaceuticals.

Novel Catalytic Functionalization

The application of modern catalytic methods to this compound is a promising and largely unexplored frontier.

C-H Activation: Direct, catalysed functionalization of the C4 and C6 positions of the pyridine ring would provide a highly efficient route to poly-substituted pyridines, bypassing traditional multi-step sequences.

Cross-Coupling Reactions: While the fluorine at C2 is amenable to SNAr, it could also potentially participate in specialized cross-coupling reactions. More likely, halogenation at the C4 or C6 positions would create handles for well-established palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents.

Application in Bioactive Compound Synthesis

The fluorinated pyridine motif is a privileged structure in both medicinal and agrochemical chemistry. thieme-connect.de The future use of this compound as a key intermediate is projected to target the synthesis of compounds with specific biological activities. Its structural similarity to motifs found in existing pharmaceuticals suggests its potential as a scaffold for new classes of drugs. google.comgoogle.com For example, the synthesis of novel fused heterocycles based on pyrimidine systems has yielded promising antitumor inhibitors, a strategy that could be adapted using this fluoropyridine building block. mdpi.com

The table below outlines potential research trajectories for the compound.

Research AreaRationale & ObjectivePotential Reaction TypeTarget Compound Class
Medicinal Chemistry To synthesize novel antibacterial agents by leveraging the proven utility of the fluoropyridine scaffold. nih.govNucleophilic Aromatic Substitution (SNAr) with chiral amines.Oxazolidinone Analogs, Novel Antibiotics
Agrochemical Discovery To develop new fungicides or insecticides, as fluorinated heterocycles are prominent in modern agrochemicals. thieme-connect.deCyclocondensation of the acetyl group with active methylene compounds.Fused Pyridine-Pyrimidines, Pyrazole Derivatives
Catalysis Research To improve synthetic efficiency and access novel derivatives through atom-economical methods.Palladium-catalyzed C-H Arylation at C4/C6 positions.Poly-substituted Pyridine Scaffolds
Asymmetric Synthesis To produce enantiopure downstream products for enhanced biological specificity.Asymmetric transfer hydrogenation of the ketone.Chiral Pyridyl Alcohols

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, and what critical parameters influence yield?

  • Methodological Answer : Synthesis of pyridine-based ethanones typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(2-amino-5-fluorophenyl)ethanone were synthesized using literature methods under anhydrous conditions with catalysts such as piperidine in refluxing ethanol . Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) to ensure reaction completion.
  • Catalyst selection : Piperidine enhances condensation efficiency in ketone-forming reactions.
  • Purification : Recrystallization from solvents like CCl₄ or toluene improves purity .
    • Critical Consideration : Moisture-sensitive intermediates necessitate inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety data for structurally similar compounds (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) highlight hazards such as toxicity upon ingestion. Protocols include:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles .
  • Engineering controls : Use fume hoods to minimize inhalation exposure .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .
  • Emergency measures : Immediate rinsing for eye/skin contact and medical consultation if ingested .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : A Bruker ARX 400 MHz spectrometer is typically used. For pyridine derivatives, aromatic protons appear as distinct multiplets (δ 7.0–8.5 ppm), while the methyl group on the pyridine ring resonates near δ 2.3 ppm. The carbonyl (C=O) signal in ¹³C NMR appears at ~190–210 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₈H₈FNO: 154.06).
  • IR spectroscopy : A strong C=O stretch (~1680–1720 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density distribution and frontier molecular orbitals (HOMO-LUMO).

  • Electrophilic attack sites : High electron density regions (e.g., fluorine-substituted pyridine ring) are identified via Mulliken charges .
  • Solvent effects : Polarizable continuum models (PCM) simulate reactivity in solvents like acetonitrile .
    • Application : Predict regioselectivity in nucleophilic substitution reactions (e.g., replacing fluorine with amines).

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility)?

  • Methodological Answer : Discrepancies often arise from experimental conditions. Strategies include:

  • LogP validation : Compare experimental shake-flask measurements (octanol/water partitioning) with computational tools like ACD/Percepta .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) confirms melting points to distinguish polymorphic forms .
  • Cross-technique consistency : Use HPLC retention times to corroborate solubility predictions .

Q. What in silico strategies evaluate its pharmacokinetic and bioactivity potential?

  • Methodological Answer :

  • ADMET profiling : Tools like SWISS ADME assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). For this compound, zero Lipinski violations suggest oral bioavailability .
  • Molecular docking : PyRx or AutoDock simulates binding to microbial targets (e.g., E. coli DNA gyrase). Docking scores (e.g., binding energy <−6 kcal/mol) indicate strong interactions .
  • Metabolic stability : CYP450 enzyme interaction predictions via pkCSM identify potential metabolic liabilities.

Q. What synthetic strategies optimize regioselective functionalization of the pyridine ring?

  • Methodological Answer :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2-fluoro substituent, enabling electrophilic quenching at the 4-position .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating for C–C bond formation .
  • Challenges : Competing side reactions (e.g., defluorination) are mitigated by low-temperature conditions (−78°C) .

Data Contradiction Analysis

  • Example : Conflicting logP values reported in databases.
    • Resolution : Validate via experimental shake-flask method (partition coefficient between octanol/water) and compare with computational predictions. For instance, if experimental logP is 1.5 but predicted as 2.0, recalibrate computational models using solvent-specific parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.